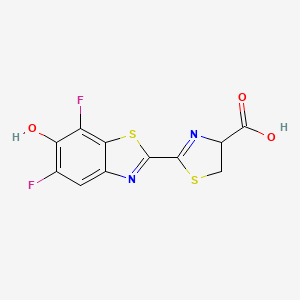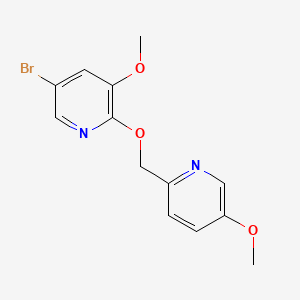
5-Bromo-3-methoxy-2-((5-methoxypyridin-2-YL)methoxy)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-3-methoxy-2-((5-methoxypyridin-2-YL)methoxy)pyridine is an organic compound that belongs to the class of pyridines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methoxy-2-((5-methoxypyridin-2-YL)methoxy)pyridine typically involves the reaction of 5-bromo-2-methoxypyridine with 5-methoxypyridin-2-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, typically around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
5-Bromo-3-methoxy-2-((5-methoxypyridin-2-YL)methoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes, carboxylic acids, and other oxidized derivatives.
Reduction Reactions: Products include alcohols, amines, and other reduced derivatives.
科学研究应用
5-Bromo-3-methoxy-2-((5-methoxypyridin-2-YL)methoxy)pyridine has several scientific research applications, including:
作用机制
The mechanism of action of 5-Bromo-3-methoxy-2-((5-methoxypyridin-2-YL)methoxy)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
5-Bromo-2-methoxypyridine: A related compound with similar chemical properties but lacking the additional methoxypyridinyl group.
5-Bromo-3-methoxypyridin-2-amine: Another related compound with an amine group instead of the methoxypyridinyl group.
5-Bromo-3-methoxy-2-nitropyridine: A compound with a nitro group instead of the methoxypyridinyl group.
Uniqueness
The combination of these functional groups allows for versatile chemical modifications and interactions with various biological targets .
属性
分子式 |
C13H13BrN2O3 |
|---|---|
分子量 |
325.16 g/mol |
IUPAC 名称 |
5-bromo-3-methoxy-2-[(5-methoxypyridin-2-yl)methoxy]pyridine |
InChI |
InChI=1S/C13H13BrN2O3/c1-17-11-4-3-10(15-7-11)8-19-13-12(18-2)5-9(14)6-16-13/h3-7H,8H2,1-2H3 |
InChI 键 |
RASXYROVBGNVJA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CN=C(C=C1)COC2=C(C=C(C=N2)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


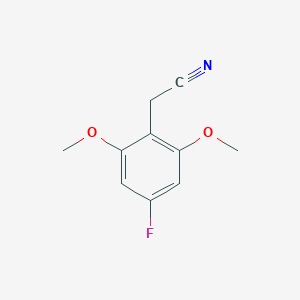
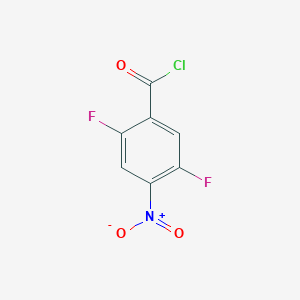
![3-Benzyl-6,6-dimethoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B13902443.png)
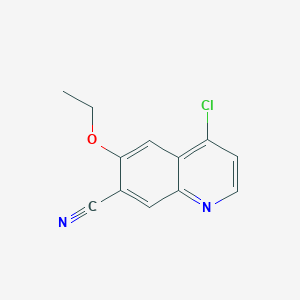
![[(2S,3R)-3-methylpyrrolidin-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13902461.png)
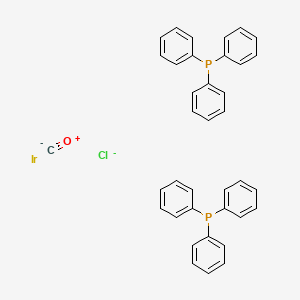

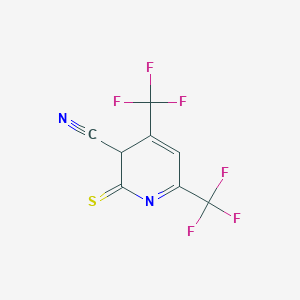
![(6-Methylimidazo[1,2-a]pyridine-2-carbonyl)-L-tryptophan](/img/structure/B13902505.png)
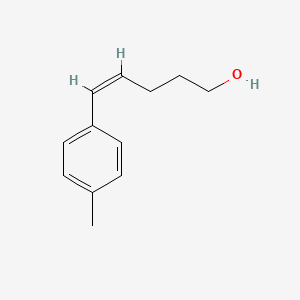
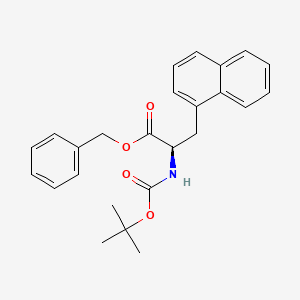
![2-Azabicyclo[2.2.2]octan-4-amine;dihydrochloride](/img/structure/B13902517.png)
![[3-[Bis(phenylmethyl)amino]-5-methyl-2-oxidanyl-hexyl] ethanoate](/img/structure/B13902526.png)
